REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6]([NH2:8])=[O:7])=[C:4]([F:12])[CH:3]=1.[CH:13]1(B(O)O)[CH2:15][CH2:14]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(=O)([O-])[O-].[K+].[K+].[OH-].[NH4+]>C1(C)C=CC=CC=1.O.CCCCCCC.C(OCC)(=O)C>[CH:13]1([C:2]2[CH:10]=[C:9]([CH3:11])[C:5]([C:6]([NH2:8])=[O:7])=[C:4]([F:12])[CH:3]=2)[CH2:15][CH2:14]1 |f:3.4.5,6.7|
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=O)N)C(=C1)C)F
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Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
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C1(CC1)B(O)O
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Name
|
|
Quantity
|
725 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
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Name
|
(dibenzyllideneacetone)dipalladium(0) chloroform
|
Quantity
|
446 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux in an inert (nitrogen) environment for about 24 h
|
Duration
|
24 h
|
Type
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CUSTOM
|
Details
|
Layers were separated
|
Type
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WASH
|
Details
|
the organic phase was washed with brine
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
to remove particulate material
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Type
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CONCENTRATION
|
Details
|
The extract was concentrated under reduced pressure to about 30 ml
|
Type
|
CUSTOM
|
Details
|
to obtain a slurry
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solids
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution cooled slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
to crystallize out
|
Type
|
CUSTOM
|
Details
|
The precipitated product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate-heptane (1:1) mixture (60 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at about 60° C.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
6.85 g (82.3% isolated yield) of product
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=CC(=C(C(=O)N)C(=C1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |